molecular formula C14H13NO2 B14354829 Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)- CAS No. 90284-40-5

Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)-

Cat. No.: B14354829
CAS No.: 90284-40-5
M. Wt: 227.26 g/mol
InChI Key: LXNDLUMUXTWGLB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)- can be achieved through several methods. One common method involves the reaction of 2-aminophenols with α-bromo-γ-butyrolactone in N,N-dimethylformamide in the presence of potassium carbonate or sodium hydride at room temperature . Another method includes the condensation of an amine, a phenol, and formaldehyde, which is a one-pot process . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.

Mechanism of Action

The mechanism of action of Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)- involves its interaction with specific molecular targets. For instance, as a DNA topoisomerase I inhibitor, it prevents the enzyme from relaxing supercoiled DNA, thereby inhibiting DNA replication and transcription . This action is crucial in its potential use as an anticancer agent. The compound’s structure allows it to bind to the enzyme’s active site, blocking its activity.

Comparison with Similar Compounds

Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)- can be compared with other benzoxazine derivatives. Similar compounds include 3-phenyl-2,4-dihydro-1,3-benzoxazine and 2-phenyl-2H-1,4-benzoxazin-3(4H)-one . These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The uniqueness of Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)- lies in its specific substituents, which confer distinct biological activities and industrial applications.

Properties

CAS No.

90284-40-5

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-(2,4-dihydro-1H-3,1-benzoxazin-2-yl)phenol

InChI

InChI=1S/C14H13NO2/c16-13-8-4-2-6-11(13)14-15-12-7-3-1-5-10(12)9-17-14/h1-8,14-16H,9H2

InChI Key

LXNDLUMUXTWGLB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NC(O1)C3=CC=CC=C3O

Origin of Product

United States

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